4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]benzoic acid
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Overview
Description
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoic acid moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]benzoic acid typically involves multiple steps:
Formation of the Furan-2-YL Intermediate: This step involves the preparation of the furan-2-yl group, often through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation Reaction: The furan-2-yl intermediate is then reacted with formic acid to form the formamido derivative.
Acetylation: The formamido derivative undergoes acetylation to introduce the acetamido group.
Condensation Reaction: The acetamido derivative is then condensed with 4-formylbenzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino and formamido groups, potentially converting them into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]benzoic acid involves its interaction with specific molecular targets. The furan ring and the benzoic acid moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The compound may also inhibit or activate specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Similar in structure but lacks the furan and formamido groups.
Furan-2-carboxylic acid: Contains the furan ring but lacks the benzoic acid moiety.
N-Formylglycine: Contains the formamido group but lacks the furan and benzoic acid components.
Uniqueness
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may not provide.
Properties
Molecular Formula |
C15H13N3O5 |
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Molecular Weight |
315.28 g/mol |
IUPAC Name |
4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O5/c19-13(9-16-14(20)12-2-1-7-23-12)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,20)(H,18,19)(H,21,22)/b17-8+ |
InChI Key |
YYNWLKXBUAICQN-CAOOACKPSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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